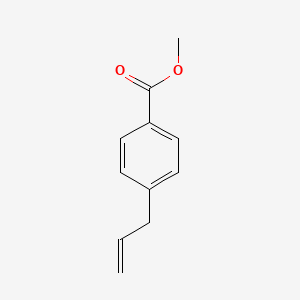

Methyl 4-allylbenzoate

説明

Methyl 4-allylbenzoate is a methyl ester derivative of 4-allylbenzoic acid, characterized by a benzoate backbone with a methyl ester group at the carboxyl position and an allyl substituent (-CH₂CH=CH₂) at the para position of the aromatic ring.

特性

分子式 |

C11H12O2 |

|---|---|

分子量 |

176.21 g/mol |

IUPAC名 |

methyl 4-prop-2-enylbenzoate |

InChI |

InChI=1S/C11H12O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h3,5-8H,1,4H2,2H3 |

InChIキー |

XLZPPHWBAKACEX-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=C(C=C1)CC=C |

製品の起源 |

United States |

化学反応の分析

Hydrolysis Reactions

Methyl 4-allylbenzoate undergoes hydrolysis under both acidic and basic conditions to form 4-allylbenzoic acid and methanol.

Mechanism :

-

Acidic hydrolysis : Protonation of the ester oxygen weakens the carbonyl oxygen bond, leading to nucleophilic attack by water.

-

Basic hydrolysis : The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, followed by elimination of methoxide.

| Reaction Type | Reagents | Products |

|---|---|---|

| Acidic hydrolysis | HCl, H₂O, heat | 4-allylbenzoic acid + methanol |

| Basic hydrolysis | NaOH, H₂O, heat | Sodium 4-allylbenzoate + methanol |

Key Findings :

-

Hydrolysis is reversible and influenced by temperature and catalysts .

-

Acidic conditions favor equilibrium shifts toward carboxylic acid formation, while basic conditions yield salts .

Allylic Bromination

The allyl group undergoes radical bromination using NBS (N-bromosuccinimide) in the presence of light or heat.

Mechanism :

-

Initiation : Homolytic cleavage of Br₂ generates bromine radicals.

-

Propagation :

-

Bromine radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical.

-

The radical reacts with Br₂ to form the brominated product and regenerate bromine radicals.

-

Reaction Conditions :

-

Reagents : NBS, CCl₄ solvent, light/heat.

-

Product : Methyl 4-(2-bromoallyl)benzoate or positional isomers depending on regioselectivity.

| Factor | Impact |

|---|---|

| Temperature | Higher temperatures increase reaction speed . |

| Solvent | Non-polar solvents (e.g., CCl₄) enhance radical stability . |

Key Findings :

-

The allylic position’s stability due to resonance allows selective bromination without ring substitution .

Oxidation Reactions

The allyl group can undergo oxidation to form epoxides or diols.

Mechanism :

-

Epoxidation : Peracids (e.g., mCPBA) react with the double bond to form an epoxide.

-

Dihydroxylation : OsO₄ adds dihydroxyl groups across the double bond.

| Oxidation Type | Reagents | Products |

|---|---|---|

| Epoxidation | mCPBA | Methyl 4-(epoxyallyl)benzoate |

| Dihydroxylation | OsO₄, NaHSO₃ | Methyl 4-(1,2-dihydroxyallyl)benzoate |

Key Findings :

-

Oxidation introduces functional groups for further derivatization.

-

Reaction conditions (e.g., temperature, solvent) control regioselectivity .

Nucleophilic Substitution

The ester carbonyl oxygen is susceptible to nucleophilic attack , particularly under basic conditions.

Mechanism :

-

Nucleophile (e.g., Grignard reagent, amine) attacks the carbonyl carbon.

-

Tetrahedral intermediate forms, followed by elimination of the alkoxide.

Reaction Conditions :

-

Reagents : NaOH, alcohols (e.g., ethanol).

-

Product : Alkyl 4-allylbenzoate (e.g., ethyl 4-allylbenzoate).

| Nucleophile | Product |

|---|---|

| Ethanol | Ethyl 4-allylbenzoate |

| Sodium azide | Methyl 4-allylbenzamide |

Key Findings :

-

Steric hindrance at the carbonyl carbon can reduce reactivity.

Coupling Reactions

The allyl group enables transition-metal-catalyzed coupling reactions (e.g., Heck, Suzuki).

Mechanism :

-

Heck Reaction : Palladium catalyst facilitates coupling with alkenes or alkynes.

-

Suzuki Coupling : Boronic acids react under palladium catalysis.

Reaction Conditions :

-

Reagents : Pd catalyst, base (e.g., Na₂CO₃), solvent (e.g., THF).

-

Product : Cross-coupled derivatives (e.g., arylated allyl groups).

Key Findings :

-

Coupling reactions expand synthetic utility for medicinal chemistry applications.

Stability and Reactivity Factors

類似化合物との比較

Key Observations :

- In contrast, electron-withdrawing groups (e.g., chloro, fluoro) reduce reactivity at the aromatic ring .

- Solubility: Polar substituents like hydroxy or acetamido (as in Methyl 4-acetamido-2-hydroxybenzoate) improve water solubility compared to nonpolar groups like allyl or halogen .

- Thermal Stability : Allyl groups may lower melting points due to reduced crystallinity, whereas halogenated analogs (e.g., Methyl 4-chloro-2-fluorobenzoate) exhibit higher thermal stability .

Spectral Characteristics

NMR Spectroscopy

- This compound (Inferred) :

- ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), allyl protons (δ 5.0–6.0 ppm for =CH₂ and δ 3.3–3.8 ppm for -CH₂-), and methyl ester (δ 3.8–3.9 ppm).

- ¹³C NMR : Ester carbonyl (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm), and allyl carbons (δ 115–125 ppm for sp² carbons).

- Methyl 4-acetamido-2-hydroxybenzoate :

- Ethyl 4-aminobenzoate (Analog): ¹H NMR: Aromatic protons (δ 6.5–7.8 ppm), ethyl ester (δ 1.3–4.3 ppm), and amino proton (δ 4.8 ppm, exchangeable) .

Q & A

Q. What are the optimal synthetic pathways for Methyl 4-allylbenzoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : this compound can be synthesized via esterification of 4-allylbenzoic acid with methanol under acidic catalysis. Key variables include temperature (60–80°C), solvent selection (e.g., toluene for azeotropic removal of water), and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid). For allylation, Friedel-Crafts alkylation or Pd-catalyzed coupling may be employed. Optimization requires monitoring via TLC or HPLC to track intermediate formation. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water) enhances purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, 300 MHz) identifies allyl protons (δ 5.0–5.2 ppm, multiplet) and aromatic protons (δ 7.3–8.0 ppm). ¹³C NMR confirms ester carbonyl (δ ~167 ppm) and allyl carbons (δ ~117–135 ppm) .

- FT-IR : Key peaks include C=O stretch (~1720 cm⁻¹) and C-O ester linkage (~1270 cm⁻¹) .

- MS : ESI-MS provides molecular ion [M+H]⁺ at m/z 191.2, with fragmentation patterns verifying the allyl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer : Conflicting data may arise from variations in experimental conditions (e.g., solvent polarity, pH). Systematic reviews should aggregate data while quantifying heterogeneity using metrics like I² (proportion of total variation due to between-study variance) and H (scaled χ² statistic). For example, if solubility values vary, subgroup analyses (e.g., by solvent type) or meta-regression (e.g., temperature as a covariate) can identify moderators . Network meta-analysis may compare stability under diverse conditions (e.g., acidic vs. neutral media) .

Q. What computational strategies are validated for predicting the reactivity of this compound in novel environments (e.g., photochemical reactions)?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic transitions and reaction pathways. For allyl group reactivity, frontier molecular orbital analysis (HOMO-LUMO gaps) predicts sites for electrophilic attack. Molecular dynamics simulations assess solvent effects on stability. Validation requires benchmarking against experimental UV-Vis spectra and kinetic data .

Q. How do catalytic systems influence regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Pd Catalysts : Promote Heck coupling for allyl functionalization, with ligands (e.g., PPh₃) modulating regioselectivity.

- Acid/Base Systems : Control nucleophilic substitution at the ester group (e.g., hydrolysis to 4-allylbenzoic acid).

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable enantioselective transesterification. Reaction monitoring via chiral HPLC ensures fidelity .

Q. What protocols mitigate degradation of this compound during long-term storage or under experimental conditions?

- Methodological Answer : Degradation pathways include oxidation (allyl → epoxide) and hydrolysis (ester → carboxylic acid). Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring identify degradation products. Storage in amber vials under inert gas (N₂/Ar) and addition of stabilizers (e.g., BHT for radical inhibition) improve shelf life. FT-IR and DSC assess crystallinity changes impacting stability .

Methodological Challenges and Solutions

Q. How should researchers design experiments to address contradictory bioactivity results (e.g., antimicrobial assays) involving this compound derivatives?

- Methodological Answer : Contradictions may stem from assay variability (e.g., microbial strains, incubation times). Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin). Dose-response curves (IC₅₀ calculations) and checkerboard assays (for synergy/antagonism) clarify bioactivity. Meta-analytic approaches (e.g., random-effects models) reconcile divergent results by accounting for between-study variance .

Q. What statistical frameworks are appropriate for synthesizing data from heterogeneous studies on this compound’s applications?

- Methodological Answer :

- Meta-Analysis : Use restricted maximum likelihood (REML) or Paule-Mandel estimators for between-study variance (τ²). The Q-profile method constructs confidence intervals for τ² .

- Sensitivity Analysis : Exclude outliers (e.g., studies with high risk of bias) and reassess heterogeneity.

- GRADE Framework : Evaluate evidence quality based on risk of bias, inconsistency, and indirectness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。